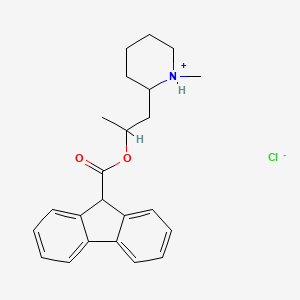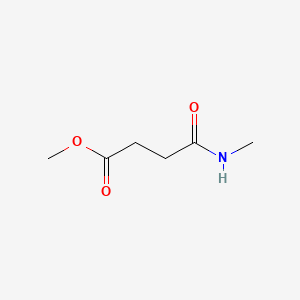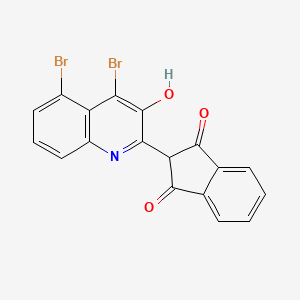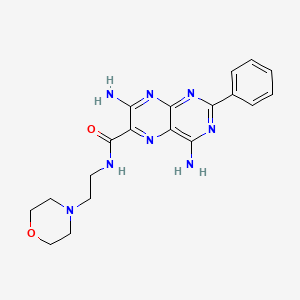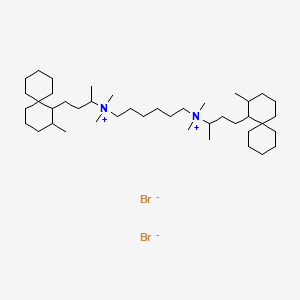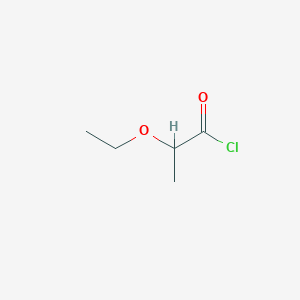
2-Ethoxypropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxypropanoyl chloride is an organic compound with the molecular formula C_5H_9ClO_2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its ethoxy group attached to a propanoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxypropanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethoxy-2-propanol with thionyl chloride (SOCl_2) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert this compound to alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like water, alcohols, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters, amides, and other derivatives.
Scientific Research Applications
2-Ethoxypropanoyl chloride is widely used in scientific research due to its reactivity and versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 2-ethoxypropanoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloride ion is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparison with Similar Compounds
Acetyl chloride (ethanoyl chloride)
Propionyl chloride (propanoyl chloride)
Butyryl chloride (butanoyl chloride)
Benzoyl chloride (benzenecarbonyl chloride)
Properties
CAS No. |
56680-76-3 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-ethoxypropanoyl chloride |
InChI |
InChI=1S/C5H9ClO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3 |
InChI Key |
HTCCQHKKWKMUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



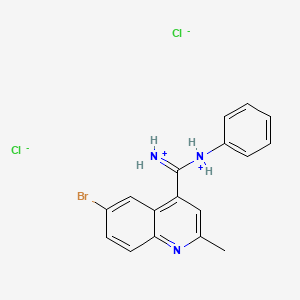
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
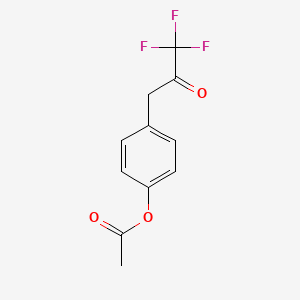
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
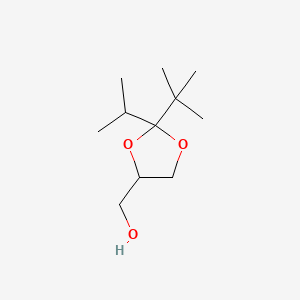
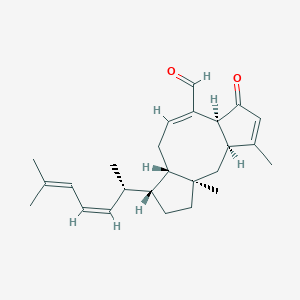
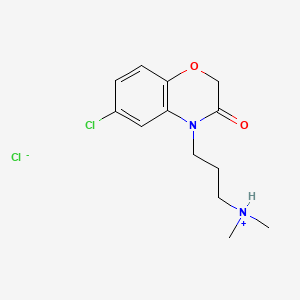
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
